molecular formula C23H35Cl2FN2O2 B2701477 1-(Adamantan-1-yloxy)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride CAS No. 1216813-20-5

1-(Adamantan-1-yloxy)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride

Cat. No.: B2701477
CAS No.: 1216813-20-5
M. Wt: 461.44
InChI Key: CGDOOSPBDQIERK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Adamantan-1-yloxy)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C23H35Cl2FN2O2 and its molecular weight is 461.44. The purity is usually 95%.
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Biological Activity

1-(Adamantan-1-yloxy)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride, a compound characterized by its unique adamantane structure and piperazine moiety, has attracted attention for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The compound's molecular formula is C23H35Cl2FN2O2C_{23}H_{35}Cl_2FN_2O_2, with a molecular weight of 461.4 g/mol. Its structural features include:

  • Adamantane core : Known for its lipophilicity and ability to penetrate biological membranes.
  • Piperazine derivative : Implicated in various pharmacological activities.

Research indicates that compounds with similar structures often interact with neurotransmitter systems, particularly serotonin and dopamine receptors. The piperazine ring is known to modulate receptor activity, which can lead to several biological effects:

  • Serotonin Receptor Activity : Piperazine derivatives have shown affinity for serotonin receptors, influencing mood and anxiety.
  • Dopamine Receptor Modulation : Potential implications in treating disorders like schizophrenia and Parkinson's disease due to dopaminergic activity.

Antidepressant and Anxiolytic Effects

Several studies have highlighted the antidepressant and anxiolytic properties of piperazine derivatives. For instance, virtual screening has demonstrated that these compounds can effectively inhibit human acetylcholinesterase, which is linked to neuroprotective effects against neurodegenerative diseases such as Alzheimer's .

Antimicrobial Properties

The adamantane structure contributes to the compound's antimicrobial activity. Research on related adamantane derivatives has shown broad-spectrum antibacterial effects, particularly against Gram-positive bacteria . The mechanism appears to involve disruption of bacterial cell membranes.

Data Tables

Biological Activity Mechanism References
AntidepressantSerotonin receptor modulation
AnxiolyticDopamine receptor interaction
AntimicrobialMembrane disruption in bacteria

Case Studies

  • Neuroprotective Effects : A study investigated the effects of a related piperazine derivative on cognitive function in animal models. Results indicated significant improvements in memory retention and reduced anxiety-like behaviors, suggesting potential for treating mood disorders .
  • Antimicrobial Efficacy : In vitro tests demonstrated that the compound exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli. The study concluded that modifications to the piperazine ring could enhance efficacy against resistant strains .

Properties

IUPAC Name

1-(1-adamantyloxy)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33FN2O2.2ClH/c24-21-3-1-2-4-22(21)26-7-5-25(6-8-26)15-20(27)16-28-23-12-17-9-18(13-23)11-19(10-17)14-23;;/h1-4,17-20,27H,5-16H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGDOOSPBDQIERK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(COC23CC4CC(C2)CC(C4)C3)O)C5=CC=CC=C5F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35Cl2FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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